1-benzyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]piperidine-4-carboxamide
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Overview
Description
1-Benzyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]piperidine-4-carboxamide is a complex organic compound featuring a piperidine ring, a benzyl group, and a pyrrolidinone moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique structural properties.
Preparation Methods
The synthesis of 1-benzyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is often introduced via nucleophilic substitution reactions.
Attachment of the Pyrrolidinone Moiety: The pyrrolidinone ring is incorporated through condensation reactions with suitable amines or amides.
Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI or DCC under mild conditions
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow techniques and automated synthesis platforms.
Chemical Reactions Analysis
1-Benzyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl or piperidine rings.
Hydrolysis: Acidic or basic hydrolysis can break the amide bond, yielding the corresponding carboxylic acid and amine
Scientific Research Applications
1-Benzyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]piperidine-4-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.
Industry: The compound is utilized in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-benzyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The benzyl-piperidine moiety is known to bind to cholinesterase receptors, inhibiting their activity. This inhibition can lead to increased levels of neurotransmitters like acetylcholine, which is beneficial in treating conditions like Alzheimer’s disease . The pyrrolidinone ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-Benzyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]piperidine-4-carboxamide can be compared to other compounds with similar structures:
Donepezil: A well-known cholinesterase inhibitor used in Alzheimer’s treatment, featuring a benzyl-piperidine moiety.
Piracetam: A nootropic agent with a pyrrolidinone ring, used to enhance cognitive function.
Fentanyl: An opioid analgesic with a piperidine ring, known for its potent analgesic properties
The uniqueness of this compound lies in its combined structural features, which may offer distinct pharmacological profiles and therapeutic potentials.
Properties
IUPAC Name |
1-benzyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c27-22-7-4-14-26(22)21-10-8-20(9-11-21)24-23(28)19-12-15-25(16-13-19)17-18-5-2-1-3-6-18/h1-3,5-6,8-11,19H,4,7,12-17H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCMGQJSRLPCLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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